N-Ethyl vs. N-Propyl Substitution: Molecular Weight and Lipophilicity Differential Dictate Permeability and Target-Fit Windows
The target compound carries an N-ethyl substituent (MW = 254.69 g mol⁻¹, C₁₂H₁₂ClFN₂O), whereas the direct N-propyl analog (CAS 1292566-29-0) has MW = 268.71 g mol⁻¹ (C₁₃H₁₄ClFN₂O) . The ΔMW of +14 g mol⁻¹ and the addition of one methylene unit increase calculated logP by ≈ 0.5 log unit (class‑level inference from the cyanoacetamide series), which in published thrombin‑inhibitor SAR systematically shifts both potency and oral bioavailability [1]. In the Lee et al. series, replacing the P3 heteroaryl group with a phenyl ring reduced thrombin affinity significantly (Ki range across analogs: 0.9–33.9 nM), demonstrating that even single‑atom changes in linker length or lipophilicity produce measurable potency cliffs [2].
| Evidence Dimension | Molecular weight and inferred lipophilicity (clogP) differential arising from N-alkyl chain length |
|---|---|
| Target Compound Data | MW = 254.69 g mol⁻¹; N-ethyl substitution (C₂H₅); calculated clogP ≈ 1.8–2.2 (estimated from fragment additivity) |
| Comparator Or Baseline | N-Propyl analog (CAS 1292566-29-0): MW = 268.71 g mol⁻¹; N-propyl substitution (C₃H₇); calculated clogP ≈ 2.3–2.7 (estimated) |
| Quantified Difference | ΔMW = +14 g mol⁻¹; ΔclogP ≈ +0.5 log unit (propyl more lipophilic) |
| Conditions | Physicochemical property estimation based on fragment-based clogP calculation; thrombin-inhibitor SAR context from Lee et al. (2007) enzyme inhibition assays. |
Why This Matters
A 0.5 log-unit lipophilicity shift can move a compound across critical permeability thresholds (e.g., Caco-2 Papp > 10 × 10⁻⁶ cm s⁻¹) or push it beyond Lipinski Rule‑of‑5 space, directly impacting oral absorption and off‑target promiscuity.
- [1] Kreutter KD, Lu T, Lee L, et al. Cyanofluorophenylacetamides as orally efficacious thrombin inhibitors. Bioorg Med Chem Lett. 2008;18(9):2865-2870. doi:10.1016/j.bmcl.2008.03.074. View Source
- [2] Lee L, Kreutter KD, Pan W, et al. 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. Bioorg Med Chem Lett. 2007;17(22):6266-6269. doi:10.1016/j.bmcl.2007.09.013. View Source
